molecular formula C16H12O2 B14164652 4,5-Dihydro-4,5-pyrenediol CAS No. 28622-70-0

4,5-Dihydro-4,5-pyrenediol

Cat. No.: B14164652
CAS No.: 28622-70-0
M. Wt: 236.26 g/mol
InChI Key: NIUGQCSXPHANNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-4,5-pyrenediol is an organic compound with the molecular formula C16H12O2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features two hydroxyl groups attached to the 4 and 5 positions of the pyrene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-4,5-pyrenediol typically involves the reduction of pyrene derivatives. One common method is the catalytic hydrogenation of pyrene-4,5-dione in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-4,5-pyrenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dihydro-4,5-pyrenediol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of polycyclic aromatic hydrocarbons.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research due to its structural similarity to known bioactive compounds.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-4,5-pyrenediol involves its interaction with various molecular targets. The hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, its polycyclic aromatic structure enables it to intercalate into DNA, which can disrupt replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-4,5-dihydropyrene: Similar in structure but differs in the stereochemistry of the hydroxyl groups.

    Pyrene-4,5-dione: An oxidized form of 4,5-Dihydro-4,5-pyrenediol.

    Tetrahydropyrene derivatives: Reduced forms of this compound.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

CAS No.

28622-70-0

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

4,5-dihydropyrene-4,5-diol

InChI

InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H

InChI Key

NIUGQCSXPHANNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.